molecular formula C8H3Cl2IN2 B1453514 2,4-Dichloro-8-iodoquinazoline CAS No. 959237-40-2

2,4-Dichloro-8-iodoquinazoline

Cat. No.: B1453514
CAS No.: 959237-40-2
M. Wt: 324.93 g/mol
InChI Key: IDPKBCBSWUKDKO-UHFFFAOYSA-N
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Description

2,4-Dichloro-8-iodoquinazoline (CAS 959237-40-2) is a multihalogenated quinazoline derivative valued as a key synthetic intermediate in medicinal chemistry and materials science research . Its structure features distinct halogen atoms (Cl, I) that allow for selective, sequential functionalization via metal-catalyzed cross-coupling reactions . The C(8)-I bond demonstrates higher intrinsic reactivity compared to the C(4)-Cl bond in palladium-catalyzed reactions like Sonogashira cross-coupling, enabling selective modification at the iodo position while preserving the chloro group for subsequent derivatization . This compound serves as a crucial precursor for synthesizing complex polycarbo-substituted quinazolines investigated for their photophysical properties . Furthermore, its scaffold is a privileged structure in drug discovery, used to generate novel 4-anilinoquinazoline derivatives with promising antiproliferative activities against tumor cell lines, contributing to the development of potential tyrosine kinase inhibitors and other anticancer agents . This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate personal protective equipment in accordance with all applicable safety regulations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-8-iodoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2IN2/c9-7-4-2-1-3-5(11)6(4)12-8(10)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPKBCBSWUKDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652957
Record name 2,4-Dichloro-8-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-40-2
Record name 2,4-Dichloro-8-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationships Sar and Rational Molecular Design of 2,4 Dichloro 8 Iodoquinazoline Derivatives

Design Principles for Novel Bioactive Halogenated Quinazoline (B50416) Molecules

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netnih.gov The design of novel bioactive halogenated quinazoline molecules is often guided by the principle of molecular hybridization, which involves combining the quinazoline core with other pharmacologically active moieties to create hybrid molecules with potentially enhanced or novel activities.

Key design principles include:

Introduction of Lipophilic Halogen Atoms: Halogen atoms like chlorine and iodine are frequently incorporated into molecular designs to increase lipophilicity, which can enhance membrane permeability and improve pharmacokinetic properties. nih.gov

Strategic Placement of Substituents: The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring. nih.gov For instance, substitutions at the 2, 4, 6, and 8 positions have been shown to be significant for various pharmacological activities. researchgate.net

Bioisosteric Replacement: This principle involves substituting one atom or group with another that has similar physical or chemical properties to enhance a desired biological activity or reduce toxicity.

Conformational Rigidity: Introducing conformational constraints can lock the molecule into a bioactive conformation, potentially increasing its affinity for the target.

Quantitative and Qualitative Assessment of Halogen Substituent Effects (Chlorine and Iodine) on Biological Activity

The presence and nature of halogen substituents on the quinazoline core profoundly influence the biological activity of the resulting derivatives. Both chlorine and iodine atoms exert specific electronic and steric effects that can modulate a compound's interaction with its biological target.

Qualitative Assessment:

Chlorine: The introduction of chlorine atoms can alter the electronic distribution within the quinazoline ring system, potentially influencing hydrogen bonding capabilities and π-π stacking interactions with target proteins. nih.gov In some instances, chlorine-containing analogues have shown reduced activity, possibly due to the absence of a corresponding lipophilic pocket on the receptor. nih.gov

Iodine: The larger size and greater polarizability of iodine compared to chlorine can lead to different steric and electronic interactions. While an iodo-group at the C-6 position has been reported to be detrimental to the antimicrobial activity of some 2,4,6-trisubstituted quinazolines, its effect at the C-8 position in 2,4-dichloro-8-iodoquinazoline warrants specific investigation for different biological targets. nih.gov The presence of iodine can also facilitate the formation of halogen bonds, a type of non-covalent interaction that can contribute to ligand-receptor binding affinity.

Quantitative Assessment:

Quantitative structure-activity relationship (QSAR) studies are crucial for dissecting the specific contributions of halogen substituents. By correlating physicochemical descriptors (such as hydrophobicity, electronic parameters, and steric properties) with biological activity, QSAR models can quantify the impact of chlorine and iodine substitution. For example, a positive coefficient for a descriptor related to an electron-withdrawing group at a specific position would suggest that such a substitution enhances activity. nih.gov

Elucidation of Key Pharmacophoric Features and Substructural Modifications for Enhanced Biological Potency

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For quinazoline derivatives, key pharmacophoric features often include:

Hydrogen Bond Donors and Acceptors: The nitrogen atoms within the quinazoline ring and substituents can act as hydrogen bond acceptors, while amino groups or other functionalities at various positions can serve as hydrogen bond donors. nih.gov

Hydrophobic Regions: The aromatic rings of the quinazoline scaffold and any lipophilic substituents contribute to hydrophobic interactions with the target. nih.gov

Aromatic/π-π Stacking Interactions: The planar quinazoline ring system can engage in π-π stacking interactions with aromatic amino acid residues in the binding site of a target protein. researchgate.net

Substructural Modifications for Enhanced Potency:

Based on the identified pharmacophore, specific substructural modifications can be made to the this compound scaffold to enhance biological potency. These can include:

Substitution at the 2- and 4-positions: Replacing the chlorine atoms at these positions with various amines, anilines, or other nucleophiles is a common strategy to introduce diversity and modulate activity. nih.govnih.gov The nature of the substituent can influence factors like solubility, target affinity, and selectivity.

Modification of the 8-iodo Group: While the iodine at the 8-position is a defining feature, its replacement with other groups could be explored to probe the steric and electronic requirements at this position.

Introduction of Flexible or Rigid Linkers: Connecting other pharmacophoric groups to the quinazoline core via linkers of varying flexibility can allow for optimal positioning within the target's binding site.

Computational Chemistry and Molecular Modeling Investigations

Computational chemistry and molecular modeling have become indispensable tools in the rational design of new drugs, providing insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For this compound derivatives, DFT calculations can provide valuable information about:

Molecular Geometry and Stability: DFT can be used to determine the most stable three-dimensional conformation of a molecule. nih.gov

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's ability to donate or accept electrons, which is crucial for understanding its reactivity and potential interactions with biological targets. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net This information is critical for predicting non-covalent interactions like hydrogen bonding and electrostatic interactions.

Reactivity Indices: DFT can be used to calculate global and local reactivity descriptors that help in predicting the most reactive sites in a molecule for nucleophilic or electrophilic attack. mdpi.com For 2,4-dichloroquinazoline (B46505), DFT calculations have shown that the carbon atom at the 4-position is more susceptible to nucleophilic attack than the carbon at the 2-position. nih.gov

Table 1: Representative Data from DFT Calculations on Quinazoline Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Triazoloquinazoline 1-6.5337-2.20874.3250
Triazoloquinazoline 2-6.5428-2.73753.8053

This table presents example data from DFT calculations on related quinazoline systems to illustrate the type of information obtained. Data for this compound would require specific calculations. mdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). frontiersin.org For this compound derivatives, molecular docking can:

Identify Potential Binding Modes: It can predict how the molecule fits into the active site of a target protein. nih.gov

Estimate Binding Affinity: Docking programs use scoring functions to estimate the binding energy, which can help in prioritizing compounds for synthesis and testing. frontiersin.org

Elucidate Key Interactions: It can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. researchgate.netbenthamdirect.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights that are not available from static docking poses. These simulations can:

Assess the Stability of the Binding Pose: MD can determine whether the binding mode predicted by docking is stable over a period of nanoseconds. nih.gov

Analyze Conformational Changes: It can show how the ligand and protein adapt to each other upon binding.

Calculate Binding Free Energies: More rigorous methods like MM/PBSA and MM/GBSA can be used to calculate the free energy of binding, providing a more accurate estimate of binding affinity. frontiersin.org

Table 2: Example of Molecular Docking Results for Quinazoline Derivatives

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Derivative 5VEGFR2-Stable binding through H-bonding and hydrophobic interactions
Derivative 5c-Met-Key molecular contacts in the active site
Derivative 5EGFR-π-π stacking and H-bonding with critical residues
Compound 3cCAXII-Aligned with lab results for anticancer activity

This table illustrates the type of information obtained from molecular docking studies on quinazoline derivatives against various cancer-related targets. Specific data for this compound would depend on the target being investigated. researchgate.netnih.gov

QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.com For analogs of this compound, QSAR can be a powerful tool for:

Predicting the Activity of Unsynthesized Compounds: Once a reliable QSAR model is developed, it can be used to predict the biological activity of new, yet-to-be-synthesized analogs, thereby guiding synthetic efforts. nih.gov

Identifying Key Molecular Descriptors: QSAR models can identify the physicochemical properties or structural features (descriptors) that are most important for the observed biological activity. nih.gov These descriptors can be related to electronic properties, hydrophobicity, steric effects, and topology.

Optimizing Lead Compounds: By understanding which descriptors are positively or negatively correlated with activity, chemists can rationally modify a lead compound to enhance its potency.

A typical QSAR study involves calculating a large number of molecular descriptors for a series of compounds with known biological activities. Then, statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) are used to build a mathematical model that correlates a subset of these descriptors with the activity. nih.govresearchgate.net The predictive power of the model is then validated using internal and external test sets of compounds.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Quinazoline Derivatives

Descriptor TypeExamples
Electronic Atomic charges, Dipole moment, HOMO/LUMO energies
Steric Molecular volume, Surface area, Molar refractivity
Hydrophobic LogP (partition coefficient)
Topological Connectivity indices, Shape indices
Quantum Chemical Total energy, Heat of formation

Pharmacological Investigations of 2,4 Dichloro 8 Iodoquinazoline and Its Functionalized Derivatives

Anticancer Activity Profiling

Derivatives of the quinazoline (B50416) scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines. For instance, certain 2-chloro-4-anilinoquinazoline derivatives have shown high antiproliferative effects. One such derivative, a quinazoline-chalcone compound, displayed potent activity against leukemia, colon cancer, melanoma, and breast cancer cell lines with GI50 values ranging from 0.622 to 1.81 μM nih.gov. Another series of pyrimidodiazepines based on the 2-chloro-4-anilinoquinazoline structure also exhibited notable cytostatic and cytotoxic activities nih.gov. In some cases, the cytotoxic activity of these derivatives has been reported to be significantly higher than that of the standard anticancer agent doxorubicin against several cancer cell lines nih.gov.

The substitution pattern on the quinazoline ring plays a crucial role in determining the anticancer potency. For example, 2-chloro-4-anilinoquinazolines bearing a heterocyclylsulfonamido moiety have demonstrated potent antitumor activity, with one compound exhibiting an exceptionally low IC50 value of 0.13 nM against the MCF-7 human breast carcinoma cell line nih.gov. The strategic design of these molecules often aims to enhance their interaction with specific biological targets within cancer cells.

Compound ClassCancer Cell LinesActivity MetricObserved ValuesReference
Quinazoline-Chalcone DerivativeK-562 (Leukemia), HCT-116 (Colon), LOX IMVI (Melanoma), MCF7 (Breast)GI500.622–1.81 μM nih.gov
2-Chloro-4-anilinoquinazoline with Sulfonamido MoietyMCF-7 (Breast)IC500.13 nM nih.gov
Pyrimidodiazepine DerivativesVariousHigh cytostatic (TGI) and cytotoxic (LC50) activity nih.gov

Molecular Mechanisms of Action in Cancer Cells

The anticancer effects of quinazoline derivatives are underpinned by a variety of molecular mechanisms that disrupt critical cellular processes involved in tumor growth and progression. These mechanisms include the inhibition of key signaling proteins, induction of programmed cell death, and interference with cellular processes required for metastasis.

A primary mechanism of action for many quinazoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

EGFR and VEGFR-2: The 4-anilinoquinazoline scaffold is a well-established inhibitor of Epidermal Growth Factor Receptor (EGFR) nih.gov. However, due to similarities in the binding pockets of various kinases, some derivatives can also target other kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) nih.govnih.gov. Dual inhibition of both EGFR and VEGFR-2 is a common strategy in the design of these compounds nih.gov. For example, certain 3-phenylquinazolin-2,4(1H,3H)-diones have been developed as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases nih.gov.

c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a role in tumor development. Novel series of 3-phenylquinazolin-2,4(1H,3H)-diones have been designed to dually target both VEGFR-2 and c-Met, with some compounds showing high inhibitory activity against both kinases, with IC50 values in the nanomolar range nih.gov.

PI3K: The phosphoinositide 3-kinase (PI3K) signaling pathway is another target for quinazoline derivatives. Some of these compounds have been shown to suppress this pathway, which is critical for cell survival and proliferation nih.govnih.gov.

HDAC: While not a kinase, Histone Deacetylase (HDAC) is another important target in cancer therapy. Some benzodiazepine derivatives, which can be synthesized from quinazolinone precursors, have been found to act as dual inhibitors of HER2 and HDAC1 researchgate.net.

CLK1 and DYRK1A: More distant relatives of the quinazoline structure, such as dihydroquinolines, have been shown to exhibit inhibitory activities in the nanomolar range on CDC2-like kinase 1 (CLK1) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which are implicated in neurodegenerative diseases but also represent potential targets in cancer nih.govgoogle.com.

Target KinaseCompound ClassObserved ActivityReference
EGFR/VEGFR-24-AnilinoquinazolinesDual Inhibition nih.gov
VEGFR-2/c-Met3-Phenylquinazolin-2,4(1H,3H)-dionesDual Inhibition (IC50 in nM range) nih.gov
PI3KFangchinoline derivativesPathway Suppression nih.gov
CLK1/DYRK1ADihydroquinolinesInhibition in nM range nih.govgoogle.com

A hallmark of cancer is uncontrolled cell division. Many quinazoline derivatives exert their anticancer effects by interfering with the cell cycle and inducing apoptosis (programmed cell death).

Cell Cycle Arrest: Treatment of cancer cells with various quinazoline derivatives has been shown to cause cell cycle arrest at different phases. For instance, some compounds have been observed to induce a significant G2/M arrest in ovarian cancer cells nih.gov. Others have been reported to cause arrest in the S phase or G1 phase in different cancer cell lines researchgate.netmdpi.com. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Apoptosis: The induction of apoptosis is a key mechanism for eliminating cancer cells. Quinazoline derivatives have been shown to trigger apoptosis through various signaling pathways. For example, some chalcone derivatives can induce apoptosis in both sensitive and resistant ovarian cancer cells, an effect that is associated with the generation of reactive oxygen species (ROS) nih.gov. The apoptotic process is often confirmed by methods such as Annexin V/propidium iodide double staining, which can distinguish between viable, early apoptotic, late apoptotic, and dead cells nih.gov.

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis, the primary cause of cancer-related mortality. Several studies have demonstrated that derivatives of the quinazoline scaffold can inhibit these processes.

The inhibition of migration and invasion is often linked to the downregulation of key proteins involved in these processes, such as matrix metalloproteinases (MMPs) nih.gov. For instance, tumor treating fields, a non-invasive anti-cancer therapy, have been shown to suppress glioblastoma cell migration and invasion by dysregulating genes involved in the epithelial-to-mesenchymal transition and downregulating MMPs nih.gov. Similarly, other therapeutic agents have been shown to inhibit cell migration and invasion in various cancer cell lines, including oral and ovarian cancer cells semanticscholar.org.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. The inhibition of angiogenesis is therefore a key strategy in cancer therapy.

Some quinazoline derivatives have been shown to possess anti-angiogenic properties. This effect can be mediated through the inhibition of key signaling molecules involved in angiogenesis, such as VEGFR-2 nih.gov. The anti-angiogenic potential of these compounds has been demonstrated in various in vitro and in vivo models nih.govnih.gov.

Preclinical Efficacy Evaluation in In Vitro and In Vivo Cancer Models

The anticancer potential of novel compounds is rigorously evaluated in preclinical models before they can be considered for clinical trials. These models include in vitro studies using cancer cell lines and in vivo studies using animal models.

In Vitro Models: A wide array of human cancer cell lines are used to assess the cytotoxic and antiproliferative activities of quinazoline derivatives. These studies provide initial data on the potency and selectivity of the compounds nih.gov. For example, the U.S. National Cancer Institute (NCI) utilizes a panel of 60 human tumor cell lines to screen compounds for anticancer activity nih.govrsc.org.

Antimicrobial Activity Evaluation

The quinazoline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial properties. nih.govnih.gov The introduction of halogen atoms, such as iodine, at various positions on the quinazoline ring has been a strategy to enhance these activities. nih.gov Functionalized derivatives of 2,4-Dichloro-8-iodoquinazoline serve as a foundational structure for developing novel antimicrobial agents to combat the challenge of drug-resistant pathogens. researchgate.net

Derivatives of iodoquinazolines have demonstrated notable efficacy against a range of pathogenic bacteria. Research into 6-iodo-2-thienylquinazolin-4(3H)-one and its fused heterocyclic analogs revealed significant broad-spectrum antimicrobial activity. researchgate.net Specifically, certain Schiff bases derived from 6-iodoquinazoline have shown remarkable activity. uitm.edu.my

One study reported that a library of thirteen new quinazoline-based Schiff bases was synthesized and screened against two gram-positive (Bacillus subtilis, Staphylococcus aureus) and two gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. uitm.edu.my Several of these compounds exhibited potent antibacterial effects. For instance, compound 10 in the study showed the best activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 1.90 µg/ml and against Staphylococcus aureus with an MIC of 3.9 µg/ml. uitm.edu.my

The structure-activity relationship studies of quinazolinone derivatives have indicated that substitutions at positions 2 and 3, and the presence of a halogen atom at positions 6 or 8, can enhance antimicrobial activities. nih.gov The antibacterial potency of these compounds is often attributed to their ability to permeate the bacterial cell wall. nih.gov

Table 1: Antibacterial Activity of Selected Iodoquinazoline Derivatives

Compound Derivative Test Organism Activity (MIC in µg/mL)
Schiff Base Derivative 10 Bacillus subtilis 1.90 uitm.edu.my
Schiff Base Derivative 10 Staphylococcus aureus 3.9 uitm.edu.my
Schiff Base Derivative 15 Bacillus subtilis Not specified, but noted as having the best activity alongside compound 10 uitm.edu.my

The therapeutic potential of quinazoline derivatives extends to antifungal and antiviral applications. nih.gov Several studies have confirmed that modifications to the quinazoline core can yield compounds with significant efficacy against various fungal and viral pathogens. ekb.egthaiscience.infodovepress.com

In antifungal screening, iodoquinazoline-based Schiff bases were tested against four fungal strains: Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. uitm.edu.my Compound 10 , which also showed potent antibacterial activity, was found to be the most effective antifungal agent, inhibiting the growth of Aspergillus fumigatus at an MIC of 15.63 µg/ml and Syncephalastrum racemosum at an MIC of 62.50 µg/ml. uitm.edu.my Another study highlighted that 2,4-disubstituted quinazoline derivatives possessed potent antifungal activity against C. albicans and C. neoformans. ekb.eg

While direct antiviral studies on this compound are limited, the broader class of quinazoline and related heterocyclic compounds has shown antiviral potential. nih.govmdpi.com Antifungal drugs have been reported to exhibit antiviral activity against various viruses, including Coronaviridae. dovepress.comnih.gov For example, some quinolone antibiotics have demonstrated antiviral effects. nih.gov This suggests that derivatives of this compound could be promising candidates for future antiviral drug discovery.

Table 2: Antifungal Activity of a Selected Iodoquinazoline Derivative

Compound Derivative Fungal Strain Activity (MIC in µg/mL)
Schiff Base Derivative 10 Aspergillus fumigatus 15.63 uitm.edu.my
Schiff Base Derivative 10 Syncephalastrum racemosum 62.50 uitm.edu.my

The antimicrobial effects of quinazoline derivatives are believed to stem from their ability to interfere with essential microbial processes. A primary proposed mechanism is the inhibition of DNA synthesis. eco-vector.com These compounds are thought to target and inhibit bacterial DNA gyrase and type IV topoisomerase, enzymes crucial for DNA replication and cell division, ultimately leading to bacterial cell death. eco-vector.com

The structural features of these molecules, such as the presence of a naphthyl radical, can increase their hydrophobicity, allowing for better solubility and penetration into the bacterial cell membrane. eco-vector.com Furthermore, substituents like an amide group linked to a phenyl radical may enhance the binding of the compound to the active sites of enzymes involved in DNA replication and protein synthesis. eco-vector.com Molecular docking studies have supported the hypothesis that these derivatives act as DNA gyrase inhibitors. nih.govmdpi.com The mechanism of action for quinoxaline 1,4-dioxides, a related class of compounds, involves the generation of reactive oxygen species (ROS) that cause DNA damage and inhibit DNA and RNA synthesis. mdpi.com

Potential in Neurodegenerative Disease Therapeutics (e.g., Alzheimer's Disease)

Quinazoline derivatives are recognized as a promising class of bioactive compounds for developing drugs active on the central nervous system (CNS). nih.gov Their diverse therapeutic potential makes them attractive candidates for treating complex, multifactorial neurodegenerative disorders like Alzheimer's disease. nih.govgoogle.com

A key strategy in Alzheimer's therapy is the inhibition of cholinesterase enzymes (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) to increase the levels of the neurotransmitter acetylcholine. nih.gov A study of 3,4-dihydroquinazoline derivatives found that while most compounds had weak activity against AChE, they were potent inhibitors of BChE. nih.gov Specifically, compounds 8b and 8d in the study were the most active against BChE, with IC₅₀ values of 45 nM and 62 nM, respectively. nih.gov Kinetic and molecular docking studies suggested these compounds bind to both the catalytic anionic site and the peripheral site of the BChE enzyme. nih.gov

Another pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic plaques. frontiersin.org Quinazoline derivatives have been investigated for their ability to modulate this process. nih.govresearchgate.net Natural compounds are known to affect amyloid aggregation pathways by inhibiting the association of monomers, remodeling oligomers into non-toxic species, or preventing secondary nucleation. frontiersin.org The development of quinazoline-based molecules that can interfere with Aβ aggregation represents a significant therapeutic avenue. nih.govresearchgate.net

Table 3: BChE Inhibitory Activity of 3,4-Dihydroquinazoline Derivatives

Compound BChE IC₅₀ (nM) Selectivity (AChE IC₅₀ / BChE IC₅₀)
Compound 8b 45 146-fold nih.gov
Compound 8d 62 161-fold nih.gov

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a major contributor to neuronal damage in neurodegenerative diseases. nih.govnih.gov Antioxidant compounds can offer neuroprotection by neutralizing these free radicals. nih.govnih.gov Quinazoline derivatives have been shown to possess antioxidant properties, making them valuable for neurodegenerative disease therapy. google.comnih.gov

Studies on 4-arylquinoline-2-carboxylates, a related class of compounds, demonstrated that certain derivatives could effectively quench ROS generated by hydrogen peroxide and amyloid-beta. researchgate.net These compounds also provided significant protection against H₂O₂-induced neurotoxicity in human neuroblastoma cells. researchgate.net The neuroprotective effects of such compounds are often linked to their ability to scavenge free radicals and reduce oxidative damage. nih.govresearchgate.net The inherent antioxidant and anti-inflammatory properties of these scaffolds contribute to their potential to mitigate the complex pathology of diseases like Alzheimer's. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Applications

Quinazoline derivatives have emerged as a promising class of compounds in the search for new anti-inflammatory agents. ijfmr.commdpi.com Research into various functionalized quinazolines has demonstrated their potential to modulate inflammatory pathways, offering alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). derpharmachemica.com

A study focused on a series of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives revealed their potential as anti-inflammatory agents. derpharmachemica.comderpharmachemica.com The anti-inflammatory activity of these compounds was evaluated using a protein denaturation method, with diclofenac sodium serving as a reference drug. derpharmachemica.com Several of the synthesized derivatives exhibited good anti-inflammatory activity, with one compound in particular showing the highest activity with an IC50 value of 1.772 µg/ml. derpharmachemica.com The findings from this study suggest that the quinazoline scaffold, with specific substitutions, can be a key contributor to anti-inflammatory effects. derpharmachemica.com

Further research on other quinazolinone derivatives has also highlighted their anti-inflammatory potential. fabad.org.trnih.gov In one study, novel quinazolinone analogs were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema model. fabad.org.tr The results indicated that certain substitutions on the quinazolinone ring were favorable for anti-inflammatory activity. fabad.org.tr For instance, compounds with a 2-methyl and 2,4-dinitro substitution at the aromatic ring on the 3-position showed significant anti-inflammatory effects. fabad.org.tr Another study on 3-[2′-(2″-substitutedphenyl-4″-oxo-1″,3″-thiazolidin-3″-yl)phenyl]-2-methyl-6-substitutedquinazolin-4-ones demonstrated that thiazolidinone derivatives of quinazolinone showed better anti-inflammatory activity compared to their azetidinone counterparts. nih.gov

Quinazolinone derivatives have also been investigated for their ability to protect against inflammatory injury. nih.gov One study examined the anti-inflammatory effect of a 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative in endotoxin-stimulated macrophages and in various in vivo models of inflammation. nih.gov This derivative demonstrated significant anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov

The immunomodulatory effects of drugs are crucial in managing immune-related diseases by either suppressing or stimulating the immune response. nih.gov While specific studies on the immunomodulatory actions of this compound derivatives are not detailed in the provided search results, the broader class of immunomodulatory drugs works by targeting specific components of the immune system. frontiersin.org For instance, they can influence the production of serum antibodies or modulate the activity of immune cells. nih.gov Given the demonstrated anti-inflammatory properties of quinazoline derivatives through cytokine inhibition, it is plausible that they may also exert immunomodulatory effects, a promising area for future research.

Table 1: Anti-inflammatory Activity of Selected Quinazoline Derivatives
CompoundAssayActivityReference
2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivativeProtein DenaturationIC50 = 1.772 µg/ml derpharmachemica.com
3-(arylideneamino)-phenylquinazoline-4(3H)-one derivativeInhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Significant inhibition nih.gov
3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-oneCarrageenan-induced paw edema32.5% inhibition nih.gov

Investigation of Antiparasitic Activity

The quinazoline scaffold has been a subject of interest in the development of novel antiparasitic agents, with derivatives showing activity against a range of parasites responsible for significant global diseases. cnrs.frnih.gov

Research has demonstrated the potential of quinazoline derivatives against protozoan parasites such as Plasmodium falciparum (the causative agent of malaria), Trypanosoma brucei (the causative agent of African sleeping sickness), Trypanosoma cruzi (the causative agent of Chagas disease), and Leishmania donovani (a causative agent of leishmaniasis). cnrs.fr In one study, the introduction of an N-p-substituted-benzylimidazole moiety to a series of compounds significantly increased the inhibition of parasite proliferation into the submicromolar range. cnrs.fr

Furthermore, quinoline-quinazoline-based inhibitors have been identified as promising new antimalarials. biorxiv.org A study focusing on these hybrids identified the eukaryotic translation initiation factor 3 (EIF3i) subunit I in P. falciparum as the main target. biorxiv.org This protein is not a known drug target in malaria parasites, suggesting a novel mechanism of action for these compounds. biorxiv.org The inducible knockdown of the gene for this protein was shown to block the development of the parasite in its intra-erythrocytic stage, highlighting its essential role. biorxiv.org

In the context of trypanosomiasis, a series of 3,4-dihydroquinazoline derivatives were identified as inhibitors of Trypanosoma brucei trypanothione reductase (TryR), a validated drug target in the parasite. acs.org These inhibitors demonstrated IC50 values in the low micromolar to submicromolar range against Trypanosoma brucei rhodesiense and also showed activity against Plasmodium falciparum. acs.org Structural studies revealed that these inhibitors bind to the enzyme and induce a conformational change, creating a new binding pocket. acs.org This understanding of the binding mode was used to guide the synthesis of more potent inhibitors. acs.org

The development of new antischistosomal drugs is another area where quinoxaline derivatives, structurally related to quinazolines, have shown promise. nih.gov A dianilinoquinoxaline compound was identified as a promising lead for further development. nih.gov

Table 2: Antiparasitic Activity of Selected Quinazoline and Related Derivatives
Compound ClassTarget Organism/EnzymeKey FindingsReference
Quinoline-quinazoline-based inhibitorsPlasmodium falciparum (EIF3i)Identified a novel drug target and showed blockage of parasite development. biorxiv.org
3,4-Dihydroquinazoline derivativesTrypanosoma brucei Trypanothione Reductase (TryR)IC50 values in the low micromolar to submicromolar range. acs.org
Derivatives with N-p-substituted-benzylimidazoleP. falciparum, T. brucei, T. cruzi, L. donovaniSignificantly increased inhibition of parasite proliferation. cnrs.fr

Other Emerging Biological Activities (e.g., Antihyperglycemic Activity)

Beyond their anti-inflammatory and antiparasitic potential, quinazoline derivatives are being explored for other biological activities, with antihyperglycemic effects being a notable emerging area. nih.govekb.eg

A study on new quinazoline-sulfonylurea hybrids demonstrated their potential as antihyperglycemic agents. nih.gov These compounds were evaluated for their in vivo activity in streptozotocin (STZ)-induced hyperglycemic rats, with glibenclamide used as a reference drug. nih.gov Several of the synthesized hybrids were found to be more potent than glibenclamide, inducing a significant reduction in blood glucose levels. nih.gov For example, compound VI-6-a showed a 78.2% reduction in blood glucose, compared to 55.4% for glibenclamide. nih.gov Furthermore, some of these compounds exhibited a more prolonged antidiabetic activity than the reference drug. nih.gov

The proposed mechanism for these hybrids involves acting as agonists for both the peroxisome proliferator-activated receptor-gamma (PPARγ) and the sulfonylurea receptor (SUR). nih.gov Molecular docking studies supported the good binding affinity of the most active compounds to PPARγ. nih.gov

Another study on new quinazoline-sulfonylurea conjugates also reported significant hypoglycemic effects in alloxan-induced diabetic rats. benthamscience.comnih.gov These conjugates were found to improve blood insulin levels and up-regulate the expression of key genes involved in glucose transport and insulin signaling, such as pancreatic glucose transporter 2 and muscle glucose transporter 4. benthamscience.comnih.gov

Table 3: Antihyperglycemic Activity of Quinazoline-Sulfonylurea Hybrids
CompoundReduction in Blood Glucose Level (%)Reference
VI-6-a78.2 nih.gov
V73.9 nih.gov
IV-471.4 nih.gov
VI-4-c67.3 nih.gov
IV-662.0 nih.gov
VI-2-a60.7 nih.gov
IV-158.4 nih.gov
IV-255.9 nih.gov
Glibenclamide (Reference)55.4 nih.gov

Challenges and Future Perspectives in the Academic Research of 2,4 Dichloro 8 Iodoquinazoline

Overcoming Synthetic Hurdles for Derivatization of Complex Halogenated Quinazoline (B50416) Scaffolds

The derivatization of the 2,4-dichloro-8-iodoquinazoline core is essential for exploring its structure-activity relationships (SAR). The two chlorine atoms at the C2 and C4 positions and the iodine atom at the C8 position offer multiple sites for modification. However, controlling the regioselectivity of these modifications presents a significant synthetic challenge.

Nucleophilic aromatic substitution (SNAr) is a primary method for derivatizing 2,4-dichloroquinazoline (B46505) precursors. nih.govresearchgate.net Research has shown that the C4 position is generally more susceptible to nucleophilic attack than the C2 position. nih.govresearchgate.net This inherent reactivity allows for selective substitution at C4, which is a crucial step in the synthesis of many bioactive 4-aminoquinazolines. nih.govresearchgate.net However, achieving substitution at the less reactive C2 position, or performing sequential, distinct substitutions at both C2 and C4, requires carefully controlled reaction conditions.

Furthermore, the presence of three halogen atoms complicates traditional metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are vital for introducing carbon-carbon bonds. mdpi.com Challenges include:

Oxidative Addition Selectivity: The catalyst must selectively activate one C-X bond over the others (C-I vs. C-Cl).

Catalyst Stability and Cost: Many transition metal catalysts are expensive, toxic, and sensitive to air and moisture, which complicates large-scale synthesis and raises environmental concerns. frontiersin.orgfrontiersin.org

Harsh Reaction Conditions: Some coupling reactions require conditions that may not be compatible with other functional groups on the molecule or the nucleophile.

Future research will likely focus on developing novel catalytic systems with higher selectivity and efficiency. This includes exploring catalysts based on more abundant and less toxic metals and developing transition-metal-free coupling methodologies to circumvent the issues associated with traditional catalysts. frontiersin.orgfrontiersin.org

Addressing Mechanisms of Therapeutic Resistance in Quinazoline-Based Drug Candidates

Quinazoline derivatives are the foundation of several successful targeted cancer therapies, particularly as tyrosine kinase inhibitors (TKIs). biomedres.usmdpi.com A major challenge in their clinical use is the development of therapeutic resistance. mdpi.com For quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib (B1684475) and erlotinib, resistance often emerges through specific mutations in the target kinase, such as the T790M "gatekeeper" mutation. mdpi.com This mutation alters the ATP-binding pocket, reducing the drug's affinity for its target.

Other mechanisms of resistance applicable to quinazoline-based candidates include:

Target Enzyme Alterations: Single amino acid changes in target enzymes can significantly reduce the binding affinity of the drug. nih.gov

Altered Drug Permeation: Increased expression of efflux pumps can actively transport the drug out of the cell, lowering its intracellular concentration and thus its efficacy. nih.gov

Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that circumvent the inhibited target. biomedres.us

Addressing these resistance mechanisms is a critical area of future research. Strategies include the design of next-generation inhibitors that can effectively target mutated enzymes. Furthermore, developing compounds that can overcome efflux pump-mediated resistance or simultaneously inhibit multiple signaling pathways represents a promising approach to combatting therapeutic resistance. biomedres.usnih.gov

Development of Multi-Targeted Therapeutic Agents and Hybrid Molecules

The "one-drug, one-target" paradigm is increasingly being replaced by the development of multi-targeted agents that can modulate several disease-related pathways simultaneously. This approach can offer improved efficacy and a lower likelihood of resistance development. The quinazoline scaffold is well-suited for the design of such multi-kinase inhibitors. nih.govnih.gov For instance, researchers have successfully designed quinazoline derivatives that act as potent inhibitors of multiple intracellular targets, including microtubules and various receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β. nih.gov

Another burgeoning area is the creation of hybrid molecules, where the quinazoline core is combined with other pharmacophores to generate novel activities. eurekaselect.com This strategy aims to merge the therapeutic benefits of two different drug classes into a single molecule. For example, quinazoline-benzimidazole hybrids have been explored for their potential as antimicrobial agents against multidrug-resistant bacteria. eurekaselect.com

Future efforts in this domain will focus on:

Rational design of molecules with precisely tailored activity profiles against a desired set of targets. nih.govnih.gov

Optimization of physicochemical properties to ensure drug-like characteristics, including oral bioavailability. nih.govresearchgate.net

Exploring novel combinations of pharmacophores to create hybrid agents for a wide range of diseases, from cancer to infectious diseases. nih.goveurekaselect.com

Advancements in High-Throughput Pharmacological Screening and Efficacy Studies

The discovery of novel bioactive quinazoline derivatives relies heavily on efficient screening methodologies. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds, significantly accelerating the initial stages of drug discovery. mdpi.com Phenotypic screens, which assess a compound's effect on cell behavior (e.g., proliferation, apoptosis) without a preconceived target, have been instrumental in identifying novel leads. mdpi.com For example, a phenotypic HTS was successfully used to identify a new class of antimalarial quinazolinone derivatives. mdpi.com

Quantitative HTS (qHTS) further refines this process by testing compounds at multiple concentrations, generating dose-response curves and providing more detailed information on their potency and efficacy from the primary screen. mdpi.com This approach reduces the time and cost associated with traditional drug development and facilitates the repurposing of existing drugs for new indications. mdpi.comnih.gov

Future advancements will likely involve the integration of more sophisticated screening platforms:

High-Content Screening (HCS): Combining automated microscopy with image analysis to assess multiple cellular parameters simultaneously.

AI and Machine Learning: Utilizing computational models to predict the activity of virtual compounds and prioritize them for synthesis and screening.

Advanced Cell Models: Employing 3D organoids and patient-derived cells to provide more physiologically relevant data on drug efficacy.

Integration of Sustainable and Green Chemistry Principles in Drug Discovery and Development

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. doaj.org Traditional organic synthesis often relies on hazardous reagents, toxic solvents, and energy-intensive processes. magnusconferences.com For the synthesis of quinazoline scaffolds, a significant shift towards more sustainable methods is underway.

Key green chemistry approaches include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and improve reaction selectivity. tandfonline.comresearchgate.netnih.gov

Use of Greener Solvents: Replacing conventional volatile organic compounds with alternatives like deep eutectic solvents (DES) or water. tandfonline.comresearchgate.net

Catalysis: Developing and using highly efficient and recyclable catalysts to minimize waste. researchgate.net

Multi-Component Reactions (MCRs): Designing synthetic routes where multiple starting materials react in a single step to form the final product, which increases efficiency and reduces waste. researchgate.netrsc.org

The integration of these principles is not only environmentally responsible but also often leads to more cost-effective and efficient manufacturing processes. magnusconferences.com Future research will continue to focus on developing novel, eco-friendly synthetic pathways for complex molecules like this compound, ensuring that the next generation of therapeutics is produced sustainably. doaj.orgresearchgate.net

Q & A

Q. How can researchers ensure reproducibility in synthetic procedures?

  • Methodological Answer : Publish detailed protocols in Supplementary Information, including:
  • Exact molar ratios (e.g., 1.2 eq ICl relative to precursor).
  • Reaction monitoring intervals (e.g., TLC every 30 min).
  • Batch-specific NMR/HRMS data . Use platforms like Zenodo to archive raw spectral files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.